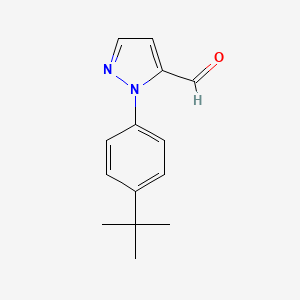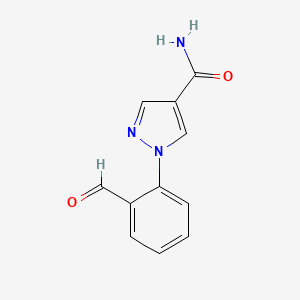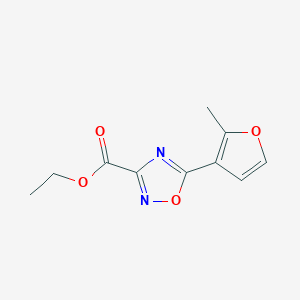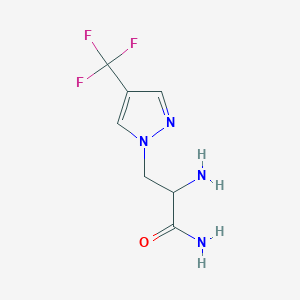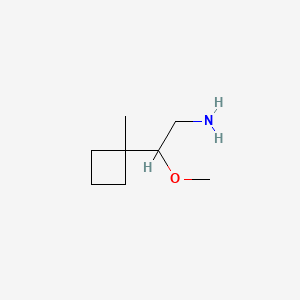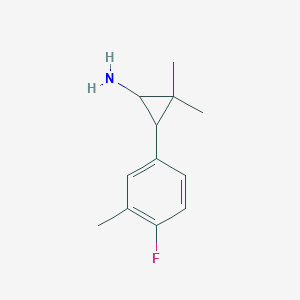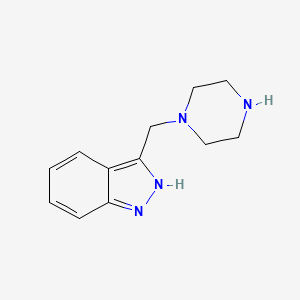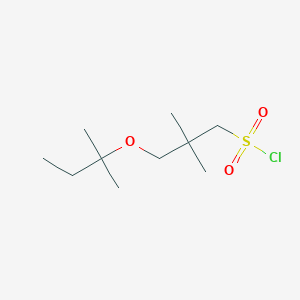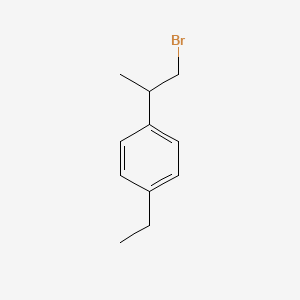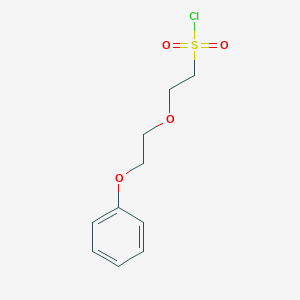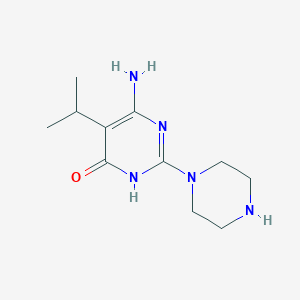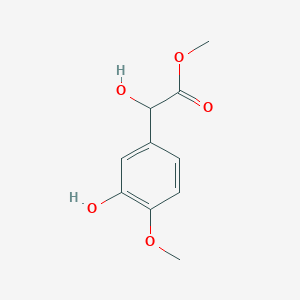
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is known for its unique chemical structure, which includes both hydroxyl and methoxy functional groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces alcohols.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methylphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,11-12H,1-2H3 |
Clé InChI |
QZRAPFWYCKNDHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


